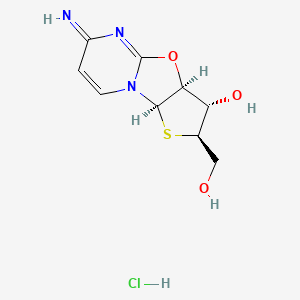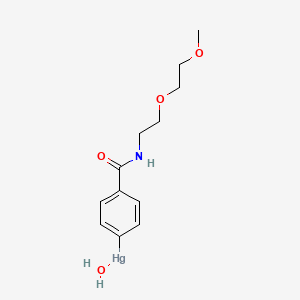
Thiamin acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiamine(1+) carboxylic acid is a thiamine. It is a conjugate acid of a thiaminium carboxylate betaine.
Wissenschaftliche Forschungsanwendungen
Nanotechnology and Plant Growth
Nanoencapsulation of thiamine in chitosan nanoparticles has been researched for its potential in agriculture. The study found that encapsulating thiamine in chitosan nanoparticles significantly enhanced the growth of chickpea seedlings and protected them against wilt disease. The treated plants exhibited better seed germination, increased production of indole acetic acid (IAA), and induced defense enzymes, suggesting the potential of thiamine-loaded chitosan nanoparticles as growth stimulators and defense activators in plants (Muthukrishnan, Murugan, & Selvaraj, 2019).
Role in Ruminant Nutrition
Thiamine has been examined for its role in preventing subacute ruminal acidosis (SARA) in dairy cows caused by high-grain diets. Studies have shown that dietary thiamine supplementation can influence the rumen's microbial environment, promoting beneficial fermentation patterns and mitigating the adverse effects of high-grain diets. Thiamine's role in this context helps maintain a healthier balance of ruminal pH and volatile fatty acids, contributing to the overall health and productivity of the animals (Pan et al., 2016).
Thiamine and Metabolic Regulation
The significance of thiamine and its diphosphorylated derivative (ThDP) in metabolic networks, especially in mammals, has been a focus in biotechnological and medical applications. Thiamine and its structural analogs are considered promising targets for developing new therapeutic strategies. The research also delves into thiamine's in vivo action as regulators of ThDP-dependent enzymes, shedding light on the intricate balance of metabolic regulation and the potential for medical interventions (Bunik, Tylicki, & Lukashev, 2013).
Thiamine's Antioxidant Properties
Thiamine is recognized not only as a vital cofactor in cellular metabolism but also for its potential antioxidant properties. A study exploring the oxidative reactivity of thiamine revealed the formation of specific oxidized metabolites when reacted with hypochlorous acid. These findings are critical in understanding thiamine's role in oxidative stress and its potential as a biomarker for oxidative conditions (Sasatsuki, Nakazaki, Uchida, & Shibata, 2020).
Non-Coenzyme Action of Thiamine
Thiamine's effects extend beyond its role as a coenzyme in metabolic pathways. Its non-coenzyme actions, such as regulatory binding and involvement in neurotransmission and neurodegeneration, highlight its broader biological significance. The research explores thiamine's interaction with proteins and metabolic pathways, suggesting its potential therapeutic applications in neurodegenerative diseases and the medical significance of its regulatory mechanisms (Aleshin, Mkrtchyan, & Bunik, 2019).
Thiamine in Analytical Sensing
Thiamine has been utilized in developing analytical sensors for vitamin quantification. A study introduced a flow-through solid-phase spectroscopic sensing device for sequential determination of thiamine and ascorbic acid. The method's linearity, sensitivity, and reliability make it a valuable tool for determining vitamin content in various substances, illustrating another dimension of thiamine's applicability in scientific research (Ruiz-Medina, Ortega-Barrales, Fernández-de Córdova, & Molina-Díaz, 2002).
Eigenschaften
Molekularformel |
C12H15N4O2S+ |
|---|---|
Molekulargewicht |
279.34 g/mol |
IUPAC-Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]acetic acid |
InChI |
InChI=1S/C12H14N4O2S/c1-7-10(3-11(17)18)19-6-16(7)5-9-4-14-8(2)15-12(9)13/h4,6H,3,5H2,1-2H3,(H2-,13,14,15,17,18)/p+1 |
InChI-Schlüssel |
QNGQHEBFAUOYHC-UHFFFAOYSA-O |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CC(=O)O |
Kanonische SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(2-furanyl)-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid methyl ester](/img/structure/B1209473.png)


![5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one](/img/structure/B1209479.png)


![Benzyl-diethyl-[2-(3-phenylprop-2-enoylsulfanyl)ethyl]azanium;bromide](/img/structure/B1209484.png)


![(6R,7S)-7-[[2-(carbamoylamino)-2-thiophen-2-ylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1209487.png)


